3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-yl group, a thioether group, and a cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one ring system. These groups suggest that the compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several ring systems and functional groups. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups and ring systems present in the molecule .Scientific Research Applications
Synthesis and Antitumor Activity
Compounds with structural similarities to the mentioned chemical have been synthesized and evaluated for their antitumor activities. For instance, a study by Edrees & Farghaly (2017) explored the synthesis of novel pentaheterocyclic compounds with potent antitumor activity against liver and breast cancer cell lines, showcasing the potential of such compounds in cancer therapy (Edrees & Farghaly, 2017).
Chemical Synthesis and Reactivity
The reactivity and synthesis of thieno[2,3-d]pyrimidin-4-ones have been widely studied. Elmuradov, Bozorov, & Shakhidoyatov (2011) discussed the synthesis of 2,3-dimethyl- and 2,3-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones, highlighting the compound's synthetic versatility and potential for creating various biologically active molecules (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Novel Syntheses of Heterocycles
The compound's framework has been utilized in the development of new syntheses for heterocycles with potential biological activities. El-Gazzar, Hegab, Swelam, & Aly (2002) described the preparation of 3-substituted-(un)-cyclohepta(b)thieno[2,3-d]pyrimido[3,4-a]-1,2,4-triazoles, indicating the structural flexibility and chemical reactivity of this class of compounds for generating diverse heterocyclic systems (El-Gazzar et al., 2002).
Antiparasitic and Antiprotozoal Activity
Research by Mavrova, Vuchev, Anichina, & Vassilev (2010) into thieno[2,3-d]pyrimidin-4(3H)-ones containing benzimidazole rings demonstrated significant antitrichinellosis and antiprotozoal effects. This underlines the potential of such compounds in the development of new treatments for parasitic infections (Mavrova et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-2-10-25-22(27)20-15-6-4-3-5-7-19(15)31-21(20)24-23(25)30-12-16(26)14-8-9-17-18(11-14)29-13-28-17/h2,8-9,11H,1,3-7,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLQMEQNMSRLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC4=C(C=C3)OCO4)SC5=C2CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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